molecular formula C13H12O2 B6259660 2-(4-methylnaphthalen-1-yl)acetic acid CAS No. 25178-74-9

2-(4-methylnaphthalen-1-yl)acetic acid

Cat. No.: B6259660
CAS No.: 25178-74-9
M. Wt: 200.2
InChI Key:
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Description

2-(4-Methylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methylnaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Another method involves the use of Grignard reagents. In this approach, 4-methylnaphthalene is first converted to its corresponding Grignard reagent by reaction with magnesium in dry ether. The Grignard reagent is then reacted with carbon dioxide to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylnaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methylnaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Similar structure but lacks the methyl group on the naphthalene ring.

    2-(Naphthalen-1-yl)acetic acid: Similar structure but without the methyl group.

    4-Methylnaphthalene-1-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the naphthalene ring.

Uniqueness

2-(4-Methylnaphthalen-1-yl)acetic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

25178-74-9

Molecular Formula

C13H12O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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